molecular formula C9H10BrNO B15334380 (5-Bromoisoindolin-1-YL)methanol

(5-Bromoisoindolin-1-YL)methanol

Cat. No.: B15334380
M. Wt: 228.09 g/mol
InChI Key: COXGMLICLYOQBG-UHFFFAOYSA-N
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Description

Significance of Isoindoline (B1297411) Scaffolds in Synthetic Methodologies

The isoindoline framework is a privileged scaffold in medicinal chemistry, forming the core of several clinically used drugs and biologically active compounds. mdpi.com Its derivatives have demonstrated a wide array of pharmacological activities, including antitumor, anti-inflammatory, and diuretic properties. mdpi.com This biological relevance has spurred the development of numerous synthetic methods to access functionalized isoindoline cores.

Modern synthetic strategies for constructing the isoindoline skeleton are diverse and include:

Palladium-catalyzed cascade reactions: These methods offer an efficient route to substituted isoindolines. mdpi.com

Cycloaddition reactions: These reactions provide a powerful tool for the stereocontrolled synthesis of the isoindoline ring system. mdpi.com

Lithiation procedures: The use of organolithium reagents allows for the regioselective functionalization of the isoindoline core. nih.gov

The versatility of these synthetic approaches allows for the introduction of various substituents onto the isoindoline scaffold, enabling the fine-tuning of its physicochemical and biological properties.

Overview of Halogenated Heterocycles as Strategic Building Blocks

Halogenated heterocyclic compounds are indispensable tools in modern organic synthesis. nih.gov The presence of a halogen atom, such as bromine, on a heterocyclic ring dramatically influences its reactivity, providing a strategic site for further chemical transformations. acs.org Brominated heterocycles, in particular, are valuable precursors for a wide range of cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

The utility of halogenated heterocycles stems from several key factors:

Electrophilic Activation: The halogen atom activates the heterocyclic ring towards nucleophilic attack. acs.org

Leaving Group Ability: The halogen can act as a good leaving group in various substitution reactions. acs.org

Site for Metallation: The carbon-halogen bond can be readily converted to a carbon-metal bond, opening up a plethora of synthetic possibilities.

The regioselective halogenation of aromatic and heterocyclic compounds is a well-established field, with a variety of reagents and conditions available to achieve the desired substitution pattern. researchgate.net

Research Trajectories for (5-Bromoisoindolin-1-YL)methanol

Currently, there is a notable scarcity of dedicated research focused specifically on the synthesis, properties, and applications of this compound. A comprehensive search of the scientific literature reveals a lack of detailed experimental data for this particular compound. However, based on the known chemistry of its constituent functional groups, several promising research trajectories can be envisioned.

Synthetic Approaches: The synthesis of this compound would likely involve a multi-step sequence. A plausible route could start with a brominated phthalimide (B116566) or a related precursor, followed by reduction of one of the carbonyl groups to a hydroxyl group and subsequent reduction of the remaining amide to the corresponding amine. The development of an efficient and stereocontrolled synthesis would be a significant first step in unlocking the potential of this molecule.

Chemical Reactivity and Applications: The bromine atom at the 5-position serves as a prime site for post-synthetic modification. This would allow for the use of this compound as a versatile building block in the synthesis of more complex molecules. Potential applications could be explored in:

Medicinal Chemistry: The isoindoline core could be further functionalized via cross-coupling reactions at the bromide position to generate libraries of compounds for biological screening.

Materials Science: The ability to introduce diverse functionalities could lead to the development of novel materials with tailored optical or electronic properties.

The hydroxyl group of the methanol (B129727) moiety also provides a handle for further derivatization, such as esterification or etherification, adding another layer of synthetic versatility.

Given the established importance of both the isoindoline scaffold and halogenated heterocycles, dedicated research into the synthesis and reactivity of this compound is a logical and promising direction for future investigations in organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

(5-bromo-2,3-dihydro-1H-isoindol-1-yl)methanol

InChI

InChI=1S/C9H10BrNO/c10-7-1-2-8-6(3-7)4-11-9(8)5-12/h1-3,9,11-12H,4-5H2

InChI Key

COXGMLICLYOQBG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C(N1)CO

Origin of Product

United States

Synthetic Methodologies for 5 Bromoisoindolin 1 Yl Methanol and Analogues

Retrosynthetic Analysis of the (5-Bromoisoindolin-1-YL)methanol Framework

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis by breaking down the molecule into simpler, commercially available or readily accessible precursors.

Strategic Disconnections and Synthon Identification

The primary disconnection in the retrosynthesis of this compound involves the C1-N2 and C1-C7a bonds of the isoindoline (B1297411) ring. This leads to a key intermediate, a substituted 2-(aminomethyl)benzyl alcohol. A further disconnection of the C-N bond points towards a 2-(halomethyl)benzyl alcohol derivative.

A more common and practical disconnection, however, is at the C1-N2 bond, which simplifies the target to a precursor that can undergo cyclization. This approach identifies two key synthons: a nucleophilic amine and an electrophilic aromatic portion. The retrosynthetic pathway can be visualized as follows:

Target: this compound

Precursor A (via C-N disconnection): 2-Formyl-4-bromobenzaldehyde and a suitable nitrogen source. This approach, however, can be complicated by the management of the two aldehyde groups.

Precursor B (via reduction of an isoindolinone): 5-Bromoisoindolin-1-one (B1289318). This is a highly strategic precursor as the lactam functionality can be selectively reduced to the corresponding amine.

Precursor C (from Precursor B): 2-Carboxy-4-bromobenzaldehyde or a derivative thereof, which can be cyclized with ammonia (B1221849) or an ammonia equivalent.

This analysis highlights 5-bromoisoindolin-1-one as a pivotal intermediate, simplifying the synthetic challenge to the formation of this lactam.

Functional Group Interconversions (FGI) for Precursor Derivatization

Functional group interconversions are crucial for manipulating the oxidation states and reactivity of the precursors.

Reduction of the Lactam: The key transformation from the isoindolinone precursor to the final product is the reduction of the amide (lactam) carbonyl group. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF).

Hydroxymethyl Group Introduction: The methanol (B129727) substituent at C1 is derived from the reduction of the lactam carbonyl. If starting from a precursor without this functionality, it could be introduced via formylation of a suitable organometallic species, followed by reduction.

Bromination: The bromine atom at the C-5 position can be introduced at various stages of the synthesis. It can be present in the starting material (e.g., 4-bromophthalic acid derivatives) or introduced later via electrophilic aromatic substitution on the isoindoline or isoindolinone ring.

Forward Synthesis Strategies for the Isoindoline Core

The forward synthesis builds upon the retrosynthetic plan, focusing on the practical execution of the key bond-forming and functional group manipulation steps.

Cyclization Reactions for Isoindolinone Precursors

The formation of the isoindolinone ring is a critical step. Several cyclization strategies have been developed. thieme-connect.comrsc.org

One common method involves the reaction of an ortho-substituted benzamide (B126) with an appropriate electrophile. For instance, the cyclization of N-substituted benzamides with allylic alcohols in the presence of a ruthenium catalyst can yield 3-substituted isoindolinones. rsc.org While not directly applicable to the unsubstituted C3 position in the target precursor, this highlights the versatility of metal-catalyzed cyclizations.

A more direct route to the required 5-bromoisoindolin-1-one involves the cyclization of a suitably substituted benzoic acid derivative. For example, starting from 4-bromophthalimide, selective reduction of one of the carbonyl groups would yield the desired isoindolinone. Alternatively, 2-carboxy-4-bromobenzaldehyde can be cyclized in the presence of ammonia.

A documented synthesis for a related compound, 4-bromoisoindolin-1-one, involves the treatment of 3-bromo-2-bromomethyl-benzoic acid methyl ester with aqueous ammonia. chemicalbook.com This intramolecular nucleophilic substitution effectively forms the lactam ring. chemicalbook.com A similar strategy could be envisioned starting from a 4-bromo-2-(halomethyl)benzoic acid derivative.

Starting MaterialReagents and ConditionsProductReference
3-bromo-2-bromomethyl-benzoic acid methyl ester30% aq. ammonia, THF, 0°C to rt4-Bromoisoindolin-1-one chemicalbook.com
o-(1-Alkynyl)benzamidesICl, I₂, or NBSSubstituted isoindolin-1-ones nih.gov
N-Substituted benzamidesAllylic alcohols, Ru catalyst, AgSbF₆, Cu(OAc)₂·H₂O3-Substituted isoindolinones rsc.org

Approaches to Introduce the Bromine Substituent at C-5

The introduction of the bromine atom at the C-5 position can be achieved either by using a pre-brominated starting material or by direct bromination of the isoindoline or isoindolinone core.

Starting with a commercially available brominated phthalic acid derivative, such as 4-bromophthalic acid, ensures the correct regiochemistry from the outset. This is often the preferred strategy to avoid issues with regioselectivity during the bromination of a pre-formed heterocyclic ring.

Alternatively, direct bromination of an isoindoline derivative can be performed. For example, treatment of 2-benzyl-1,1,3,3-tetramethylisoindoline (B1281721) with Br₂ and a Lewis acid catalyst like AlCl₃ can lead to bromination at the 5-position. qut.edu.au However, the conditions must be carefully controlled to avoid over-bromination or side reactions. qut.edu.au Bromination of benzo[f]phthalazinone, a related heterocyclic system, has been achieved using KBr and Br₂ in an acetate (B1210297) buffer, resulting in bromination at the analogous position. mdpi.com

SubstrateBrominating AgentConditionsProductReference
2-Benzyl-1,1,3,3-tetramethylisoindolineBr₂, AlCl₃CCl₄5-Bromo-1,1,3,3-tetramethylisoindoline qut.edu.au
Benzo[f]phthalazinoneKBr, Br₂Acetate buffer, pH ≈ 5.87-Bromobenzo[f]phthalazinone mdpi.com

Stereoselective Formation of the Chiral Isoindolin-1-yl Carbon (if applicable)

The C1 carbon of this compound is a chiral center. While the provided information does not specify a desired stereoisomer, it is important to consider methods for stereoselective synthesis.

The reduction of the prochiral carbonyl group of 5-bromoisoindolin-1-one presents an opportunity for asymmetric synthesis. The use of chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or chiral aluminum hydrides, could potentially afford one enantiomer in excess.

Another approach involves the use of a chiral auxiliary. For instance, an asymmetric synthesis of 3,3-disubstituted isoindolinones has been reported using (+)- or (−)-trans-2-(α-cumyl)cyclohexanol as a chiral auxiliary. researchgate.net While this example involves substitution at C3, the principle could be adapted.

Regio- and stereoselective synthesis of isoindolin-1-ones has also been achieved via electrophilic cyclization of o-(1-alkynyl)benzamides. nih.gov The stereochemistry of the resulting exocyclic double bond is controlled by the reaction conditions, which could be a handle for introducing chirality in subsequent steps. nih.gov

MethodKey FeaturePotential Application
Chiral Reducing Agents (e.g., CBS catalyst)Asymmetric reduction of the prochiral carbonyl of 5-bromoisoindolin-1-one.Direct enantioselective synthesis of this compound.
Chiral AuxiliariesCovalent attachment of a chiral molecule to guide the reaction stereochemistry.Diastereoselective synthesis of an intermediate, followed by removal of the auxiliary.
Electrophilic CyclizationControl of stereochemistry in the initial ring formation.Creation of a stereodefined precursor for further elaboration.

Introduction and Derivatization of the Methanol Moiety at C-1

The primary methods for generating the C-1 methanol group on an isoindoline ring involve either the reduction of a pre-existing carbonyl group at that position or, less commonly, the direct installation of the hydroxymethyl moiety.

The most direct and widely employed method for synthesizing this compound is through the reduction of its corresponding lactam precursor, 5-bromoisoindolin-1-one. This transformation involves the reduction of the cyclic amide (lactam) carbonyl group to a methylene (B1212753) alcohol.

Strong, nucleophilic hydride reagents are necessary for this type of reduction, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing amides and their cyclic counterparts. libretexts.org Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. adichemistry.com The reaction is typically conducted in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent decomposition of the highly reactive hydride reagent with moisture. adichemistry.com

The mechanism for the reduction of a lactam like 5-bromoisoindolin-1-one with LiAlH₄ involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This breaks the carbon-oxygen π-bond, forming a tetrahedral intermediate. Unlike the reduction of esters, where an alkoxy group is expelled to form an aldehyde intermediate, the amide reduction proceeds differently. The initial tetrahedral intermediate can be coordinated to an aluminum species. Subsequent workup with a protic source, typically water followed by an acid or base quench, protonates the oxygen and nitrogen atoms to yield the final amino alcohol product, this compound. masterorganicchemistry.comyoutube.com

Table 1: Comparison of Hydride Reagents for Carbonyl Reduction

Reagent Formula Typical Substrates Reduced Notes on Reactivity with Lactams
Lithium Aluminum Hydride LiAlH₄ Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Lactams, Nitriles, Epoxides Strong; effectively reduces lactams to the corresponding amino alcohols or cyclic amines depending on conditions. adichemistry.commasterorganicchemistry.com
Sodium Borohydride NaBH₄ Aldehydes, Ketones, Acid Chlorides Generally too mild to reduce lactams, esters, or carboxylic acids. libretexts.org
Sodium Cyanoborohydride NaBH₃CN Imines, Enamines (in reductive amination) Selective for imines over ketones or aldehydes; not suitable for lactam reduction.
Diisobutylaluminium Hydride DIBAL-H Esters, Lactones, Nitriles (often to aldehydes or lactols at low temp.) Can reduce lactams, but control to the amino alcohol can be challenging.

This table provides an interactive overview of common hydride reducing agents and their general applicability.

The direct installation of a hydroxymethyl group onto the C-1 position of a pre-formed 5-bromoisoindoline (B105162) ring is a synthetically challenging and less documented approach. This method would require a C-H activation or functionalization at a specific, non-activated sp³ carbon.

While transition metal-catalyzed C-H activation has become a powerful tool, its application for direct hydroxymethylation at the C-1 position of a simple isoindoline is not a standard procedure. Most C-H activation strategies on the isoindoline core target the aromatic ring or N-aryl substituents. nih.govresearchgate.net

A theoretical pathway could involve the deprotonation of the C-1 proton using a strong organometallic base to form a C-1 carbanion, followed by quenching with an electrophilic source of a hydroxymethyl group, such as formaldehyde (B43269) (H₂CO). However, the acidity of the C-1 protons is generally low, making the initial deprotonation difficult without competing reactions. Furthermore, such a strategy would likely require N-protection of the isoindoline nitrogen to prevent N-deprotonation or reaction with the organometallic base. Due to these challenges, the reduction of a C-1 carbonyl precursor remains the more feasible and widely adopted synthetic strategy.

Multi-Component Reactions in the Synthesis of Related Isoindoline Derivatives

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product that incorporates substantial parts of all starting materials. nih.gov While MCRs are not typically used to directly synthesize this compound, they are powerful tools for rapidly assembling the core isoindolinone structure, which serves as its immediate precursor.

Several MCR strategies have been developed for the synthesis of isoindolinone derivatives. A common approach involves the reaction of a benzoic acid derivative, an amine, and a third component that provides the final carbon atom of the heterocyclic ring. nih.gov For instance, a three-component reaction between a 2-formylbenzoic acid, an amine, and trimethylsilylcyanide can yield substituted isoindolinones. nih.gov Another approach utilizes 2-cyanobenzaldehyde, which can undergo a one-pot reaction with various nucleophiles and cyclize to form the isoindolinone skeleton. nih.gov

These MCRs offer significant advantages in terms of atom economy, operational simplicity, and the ability to generate diverse libraries of isoindolinone derivatives for further chemical exploration. nih.gov

Table 2: Examples of Multi-Component Reactions for Isoindolinone Synthesis

Reaction Type Key Components Resulting Structure Reference
Ugi-type Reaction 2-Formylbenzoic acid, Amine, Isocyanide, second acid Complex substituted isoindolinones nih.gov
Tandem Reaction 2-Cyanobenzaldehyde, α,β-Unsaturated Ketone/Ester, Organocatalyst 3-Substituted Isoindolinones rsc.org
Three-Component Reaction 2-Formylbenzoic acid, Amine, Trimethylsilylcyanide Substituted Isoindolinones nih.gov
Addition-Cyclization 2-Cyanobenzaldehyde, 2-Nitroaniline derivatives, Base 3-Amino-isoindolin-1-one derivatives nih.gov

This interactive table summarizes various MCRs used to construct the isoindoline core structure.

Green Chemistry Approaches and Sustainable Synthesis Strategies

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like isoindolinones to minimize environmental impact and improve resource efficiency. Key strategies include the use of environmentally benign solvents, the development of recyclable catalysts, and the design of atom-economical reaction pathways. rsc.org

One notable green approach involves performing tandem reactions in sustainable solvents. For example, the synthesis of isoindolinones from 2-cyanobenzaldehydes and α,β-unsaturated ketones has been achieved using a fluorous phosphine (B1218219) organocatalyst in green solvents. A significant advantage of this system is that both the catalyst and the solvent can be recycled, which drastically reduces waste. rsc.org

Another green strategy is the use of water as a reaction medium. Water is a non-toxic, non-flammable, and inexpensive solvent alternative to many volatile organic compounds. Isocyanide-based MCRs, for instance, can be performed in water, which often accelerates the reaction and simplifies workup procedures, aligning well with the goals of sustainable chemistry. youtube.com Furthermore, catalytic systems that avoid stoichiometric and often toxic reagents are preferred. The use of catalytic hydrogenation with recyclable catalysts like platinum nanowires for the reductive amidation of 2-carboxybenzaldehyde (B143210) represents a cleaner route to N-substituted isoindolinones. organic-chemistry.org

These sustainable methodologies are primarily focused on the synthesis of the isoindolinone precursors. The subsequent reduction step to this compound still often relies on powerful, pyrophoric reagents like LiAlH₄, which require careful handling and generate significant waste during quenching and workup. The development of catalytic, greener reduction methods for lactams remains an active area of research.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Overview

In the absence of experimental data, a theoretical analysis based on the known spectral characteristics of structurally similar compounds can provide an estimation of the expected NMR signals for (5-Bromoisoindolin-1-YL)methanol.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methine proton at the C1 position, the methylene (B1212753) protons of the hydroxymethyl group, and the amine proton.

Aromatic Protons: The bromo-substituted benzene (B151609) ring is expected to show three aromatic protons. Due to the substitution pattern, these protons would likely appear as a set of multiplets in the range of δ 7.0-8.0 ppm. The electron-withdrawing effect of the bromine atom and the influence of the fused isoindoline (B1297411) ring would dictate their precise chemical shifts and coupling patterns.

Methine Proton (C1-H): The proton attached to the C1 carbon, being adjacent to both the nitrogen atom and the hydroxymethyl group, would likely appear as a multiplet, the chemical shift of which would be influenced by the neighboring protons.

Hydroxymethyl Protons (-CH₂OH): The two protons of the methylene group are diastereotopic and would be expected to show distinct signals, likely appearing as a pair of doublets of doublets (an ABX system) due to coupling with each other and the C1 proton. The hydroxyl proton signal would likely be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon atom bonded to the bromine (C5) would be significantly influenced by the halogen's electronegativity and would likely appear in the range of δ 110-120 ppm. The other aromatic carbon signals would be distributed in the typical aromatic region (δ 120-145 ppm).

C1 and C3 Carbons: The C1 carbon, bearing the hydroxymethyl group, and the C3 carbon of the isoindoline ring are expected to appear in the aliphatic region, with their chemical shifts influenced by the adjacent nitrogen atom.

Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group would likely resonate in the range of δ 60-70 ppm.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign the proton and carbon signals and to elucidate the complete structure, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the aromatic ring and the isoindoline core.

HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would provide crucial information about the long-range (two- and three-bond) correlations between protons and carbons, confirming the connectivity of the different structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would help in determining the spatial proximity of protons, which is particularly useful for establishing the stereochemistry at the C1 position.

Infrared (IR) and Raman Vibrational Spectroscopy: Predicted Vibrational Modes

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule.

Characterization of Hydroxyl and C-Br Stretching Frequencies

Hydroxyl (O-H) Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum would be characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding.

Carbon-Bromine (C-Br) Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region of the IR spectrum, typically between 500 and 700 cm⁻¹.

Analysis of Aromatic and Aliphatic Vibrational Modes

Aromatic C-H Stretch: Sharp absorption bands above 3000 cm⁻¹ would correspond to the stretching vibrations of the aromatic C-H bonds.

Aliphatic C-H Stretch: Absorptions in the region of 2850-3000 cm⁻¹ would be attributed to the stretching vibrations of the C-H bonds in the isoindoline ring and the hydroxymethyl group.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring would give rise to several bands in the 1450-1600 cm⁻¹ region.

N-H Stretch: The N-H stretching vibration of the secondary amine in the isoindoline ring would be expected to appear in the region of 3300-3500 cm⁻¹.

While a theoretical framework for the spectroscopic characterization of this compound can be constructed based on established principles and data from analogous compounds, a definitive and scientifically rigorous analysis is contingent upon the acquisition of experimental data. The synthesis and subsequent detailed spectroscopic investigation of this compound would be a valuable contribution to the field of heterocyclic chemistry, allowing for the precise assignment of its spectral properties and a deeper understanding of its molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical analytical technique for the precise determination of a molecule's elemental composition by measuring its mass-to-charge ratio (m/z) with high accuracy. This allows for the calculation of an exact mass, which can be compared to the theoretical mass of a proposed chemical formula. However, specific HRMS data, including the experimentally determined exact mass for the protonated molecule [M+H]⁺ or other adducts of this compound, are not reported in the surveyed scientific literature.

Without this experimental data, a crucial piece of evidence for the verification of the compound's elemental composition is missing from the public domain.

X-ray Crystallography for Solid-State Structure Determination

Regrettably, a search of crystallographic databases and the broader scientific literature did not yield any reports on the single-crystal X-ray structure of this compound. The absence of this data means that key structural details remain unconfirmed.

Information regarding the crystal packing and intermolecular interactions, such as hydrogen bonding or halogen bonding, which are crucial for understanding the solid-state properties of a compound, is unavailable due to the lack of crystallographic studies.

This compound possesses a chiral center at the C1 position of the isoindoline ring. X-ray crystallography is a powerful tool for the unambiguous determination of the absolute configuration of chiral molecules. However, without a crystal structure, the absolute stereochemistry (R or S) of this compound has not been experimentally determined and reported.

Reactivity Profiles and Mechanistic Investigations

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group is a versatile handle for a variety of chemical transformations, including oxidation, esterification, and etherification.

Oxidation Pathways

The primary alcohol of (5-Bromoisoindolin-1-YL)methanol can theoretically be oxidized to form either the corresponding aldehyde, (5-bromoisoindolin-1-yl)carbaldehyde, or the carboxylic acid, 5-bromoisoindoline-1-carboxylic acid. The outcome of the reaction is dependent on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions employed in Swern or Moffatt oxidations would be expected to yield the aldehyde.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, typically in the presence of water, will convert the primary alcohol directly to the carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from sodium dichromate and sulfuric acid), or ruthenium tetroxide (RuO₄).

Detailed experimental data for these specific transformations on this compound are not currently available in published literature.

Esterification and Etherification Reactions

The primary alcohol is amenable to forming esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification: The Fischer esterification, involving the reaction of the alcohol with a carboxylic acid under acidic catalysis, would produce the corresponding ester. thieme-connect.derug.nlathabascau.camasterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removal of water. rug.nlathabascau.camasterorganicchemistry.com Alternatively, the alcohol can be reacted with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base to form the ester under milder conditions.

Etherification: The Williamson ether synthesis is a classic method for forming ethers. This would involve deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, followed by nucleophilic substitution with an alkyl halide.

Specific catalysts or conditions for the esterification or etherification of this compound have not been reported.

Dehydration and Cyclodehydration Pathways

Under acidic and/or thermal conditions, the primary alcohol could potentially undergo dehydration. Intramolecularly, this could lead to the formation of a more complex heterocyclic system, though such a pathway would be highly dependent on the stability of the resulting ring structures. Intermolecular dehydration could lead to the formation of a diether. However, without experimental studies, these pathways remain speculative.

Transformations of the Aryl Bromide Moiety

The bromine atom on the aromatic ring is a key functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The aryl bromide of this compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. nrochemistry.comachemblock.comrsc.org These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction would couple the aryl bromide with an organoboron reagent (such as a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nrochemistry.comnih.govresearchgate.netorganic-chemistry.org This is a highly versatile method for forming new carbon-carbon bonds to aryl or vinyl groups. A typical catalyst system might involve Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a base like K₂CO₃ or Cs₂CO₃ in a solvent mixture such as dioxane/water. nih.govresearchgate.net

Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base (commonly a tertiary amine like Et₃N). thieme-connect.deachemblock.comorganic-chemistry.orgorganic-chemistry.org This reaction would attach a vinyl group at the 5-position of the isoindoline (B1297411) ring. Common catalysts include Pd(OAc)₂ with phosphine (B1218219) ligands. organic-chemistry.org

Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira coupling is employed. This reaction involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple the aryl bromide with a terminal alkyne. rsc.orgorganic-chemistry.orgorganic-chemistry.orglibretexts.orgwalisongo.ac.id A representative system could use Pd(PPh₃)₂Cl₂/CuI in a solvent like THF or an amine base such as triethylamine (B128534). nrochemistry.comwalisongo.ac.id

Table 1: Representative Conditions for Cross-Coupling Reactions on Aryl Bromides

Reaction Coupling Partner Catalyst System (Example) Base (Example) Solvent (Example)
Suzuki-Miyaura R-B(OH)₂ Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O
Heck-Mizoroki Alkene Pd(OAc)₂/P(o-tol)₃ Et₃N DMF or Acetonitrile

This table presents generalized conditions and specific optimization would be required for this compound.

Nucleophilic Aromatic Substitution (SNAr) Strategies

While aryl halides are generally unreactive towards nucleophiles, Nucleophilic Aromatic Substitution (SNAr) can occur if the aromatic ring is sufficiently activated by electron-withdrawing groups, typically positioned ortho or para to the leaving group. dalalinstitute.comnih.govyoutube.comnih.gov The isoindoline ring itself is not strongly electron-withdrawing. Therefore, SNAr reactions at the 5-bromo position are expected to be challenging and would likely require harsh conditions or the use of specialized catalysts (e.g., copper- or palladium-catalyzed amination or etherification, such as the Buchwald-Hartwig amination), which proceed via different mechanisms than classical SNAr. Without activating groups, direct displacement of the bromide by common nucleophiles is not a feasible pathway. dalalinstitute.com

Reactivity of the Isoindoline Heterocyclic System

The isoindoline ring system in this compound possesses a rich reactivity profile, with potential for both electrophilic substitution on the aromatic ring and reactions at the nitrogen atom.

The benzenoid ring of the 5-bromoisoindoline (B105162) moiety is activated towards electrophilic aromatic substitution (EAS) by the electron-donating effect of the fused pyrrolidine (B122466) ring (an amino group). The bromine atom, while deactivating due to its inductive effect, is an ortho-, para-director. The directing effects of the amino group (ortho- and para- to the point of fusion) and the bromine atom will govern the regioselectivity of substitution reactions.

Considering the structure of 5-bromoisoindoline, the positions ortho and para to the activating amino group are C4 and C6. The bromine atom is at C5. Therefore, incoming electrophiles would be directed to the C4, C6, and C7 positions. The bromine at C5 will direct incoming electrophiles to the C4 and C6 positions. The combined directing effects suggest that electrophilic substitution is most likely to occur at the C4 and C6 positions. Steric hindrance from the existing substituents would also play a role in determining the final product distribution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, Friedel-Crafts acylation, and alkylation. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 4-nitro- and 6-nitro-5-bromoisoindoline derivatives.

The table below illustrates the expected major products of electrophilic aromatic substitution on a 5-bromoisoindoline system, based on general principles of directing group effects.

ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄4-Nitro-5-bromoisoindoline derivative, 6-Nitro-5-bromoisoindoline derivative
BrominationBr₂, FeBr₃4,5-Dibromoisoindoline derivative, 5,6-Dibromoisoindoline derivative
AcylationRCOCl, AlCl₃4-Acyl-5-bromoisoindoline derivative, 6-Acyl-5-bromoisoindoline derivative

This table presents predicted outcomes for electrophilic aromatic substitution on the 5-bromoisoindoline core. Actual product distribution may vary based on reaction conditions and the specific electrophile used.

The nitrogen atom of the isoindoline ring in this compound is a secondary amine and thus behaves as a nucleophile. It can readily undergo reactions such as N-alkylation and N-acylation.

N-Alkylation: The nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base to neutralize the resulting acid. For example, reaction with methyl iodide in the presence of a non-nucleophilic base like potassium carbonate would yield the corresponding N-methylated derivative. Asymmetric N-alkylation of related heterocyclic systems has been achieved using chiral catalysts, which could be a potential route to enantiomerically enriched N-substituted derivatives of this compound. rsc.org

N-Acylation: The nitrogen atom can be acylated with acylating agents like acid chlorides or anhydrides to form the corresponding N-acyl derivatives. beilstein-journals.org For instance, treatment with acetyl chloride in the presence of a base like triethylamine or pyridine (B92270) would afford the N-acetyl derivative. These N-acyl derivatives are often used as protecting groups for the nitrogen atom or as intermediates in further synthetic transformations.

The choice of base and solvent is critical in these reactions to ensure high yields and avoid side reactions, such as O-acylation of the hydroxymethyl group. Copper-catalyzed N-arylation with aryl bromides in the presence of a suitable ligand and base is also a viable method for introducing an aryl group at the nitrogen position. nih.govnih.gov

Computational Chemistry and Theoretical Studies

Molecular Dynamics Simulations

Solvent Effects on Molecular Structure and Reactivity

The surrounding solvent environment can significantly influence the structure, stability, and reactivity of a solute molecule. wikipedia.org Computational chemistry offers robust methods to model these interactions and predict their consequences. For (5-Bromoisoindolin-1-YL)methanol, understanding solvent effects is crucial for predicting its behavior in various chemical processes.

The choice of solvent can alter the rate of a reaction by stabilizing or destabilizing the reactants, products, or the transition state. wikipedia.org An increase in solvent polarity, for instance, generally accelerates reactions where the activated complex is more charged than the reactants. Conversely, reactions where the charge is diminished in the transition state are often slowed by polar solvents. wikipedia.org

In a hypothetical study on this compound, a range of solvents with varying polarities would be computationally modeled to assess their impact on the molecule's geometry and electronic properties. Solvents could range from non-polar (e.g., toluene) to polar aprotic (e.g., dimethyl sulfoxide, acetonitrile) and polar protic (e.g., methanol (B129727), water). bohrium.comnih.govresearchgate.net The effect of these solvents on key structural parameters, such as bond lengths and dihedral angles, as well as on properties like the dipole moment, would be systematically investigated.

Interactive Table: Hypothetical Solvent Effects on this compound Properties

SolventDielectric Constant (ε)Dipole Moment (Debye)HOMO-LUMO Gap (eV)
Toluene2.382.155.80
Acetonitrile37.53.925.65
Methanol32.74.505.60
Water80.15.105.55

Note: The data in this table is illustrative and represents the type of information that would be generated in a computational study.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides indispensable tools for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. nih.gov This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

Transition State Characterization and Activation Energy Calculations

A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the rate of a reaction. tue.nl Computational methods, such as density functional theory (DFT), are employed to locate and characterize these transient structures. tue.nlresearchgate.net The characterization involves confirming that the structure corresponds to a first-order saddle point on the potential energy surface, which is typically verified by the presence of a single imaginary frequency in the vibrational analysis. tue.nl

Once the transition state is identified, the activation energy (Ea) can be calculated as the energy difference between the transition state and the reactants. researchgate.net This value is a key determinant of the reaction kinetics. For a reaction involving this compound, such as a nucleophilic substitution or an oxidation of the methanol group, computational chemists would model the interaction with the reacting species to locate the relevant transition state and compute the activation energy.

Interactive Table: Hypothetical Activation Energies for a Reaction of this compound

Reaction PathwaySolventActivation Energy (kcal/mol)
Nucleophilic SubstitutionAcetonitrile25.4
Nucleophilic SubstitutionMethanol22.8
OxidationDimethyl Sulfoxide18.5
OxidationWater16.2

Note: The data in this table is hypothetical and for illustrative purposes only.

Thermodynamic and Kinetic Considerations for Reaction Pathways

Computational studies can provide detailed insights into both aspects. By calculating the energies of all species involved in a proposed reaction mechanism for this compound, a complete energy profile can be constructed. This would reveal whether the reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic) and identify the rate-determining step—the step with the highest activation barrier. researchgate.net These calculations can be performed in the gas phase and in various solvents to provide a holistic view of the reaction under different conditions. researchgate.netnih.gov

Applications As a Synthetic Intermediate and Advanced Building Block

Potential Role in the Synthesis of Complex Heterocyclic Systems

The isoindoline (B1297411) nucleus itself is a foundational heterocyclic system. The functional handles present in (5-Bromoisoindolin-1-YL)methanol would theoretically allow for its elaboration into more complex heterocyclic structures. For instance, the primary alcohol could be oxidized to an aldehyde, which could then participate in condensation reactions with various nucleophiles to form new heterocyclic rings fused to the isoindoline core.

Furthermore, the bromine atom at the 5-position is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions. These reactions would enable the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, thereby providing access to a diverse range of functionalized isoindoline derivatives. These derivatives could, in turn, serve as precursors for subsequent cyclization reactions to construct intricate heterocyclic systems. While direct examples involving this compound are not documented, the synthesis of various nitrogen-containing heterocycles frequently employs similar strategies starting from functionalized aromatic or heteroaromatic halides. nih.gov

Postulated Utility in the Preparation of Functionalized Polycyclic Compounds

The construction of polycyclic frameworks is a central theme in organic synthesis. This compound could potentially serve as a key building block in the synthesis of functionalized polycyclic compounds. One hypothetical approach could involve an intramolecular cyclization reaction. For example, if the methanol (B129727) group were converted to a suitable leaving group, an intramolecular Heck reaction could be envisioned, where the aryl bromide moiety couples with a tethered alkene, leading to the formation of a new carbocyclic ring fused to the isoindoline system.

Another strategy could involve a multi-step sequence where the bromine atom is first utilized in a cross-coupling reaction to introduce a reactive functional group. This new functionality could then participate in a subsequent cyclization event, either with the existing isoindoline nitrogen or with a group derived from the methanol function, to generate a polycyclic structure. The synthesis of polycyclic isoindolines has been achieved through various methods, including annulation reactions and Pictet-Spengler-type cyclizations, highlighting the general utility of the isoindoline core in constructing such systems. nih.govnih.govresearchgate.net

Hypothetical Development of New Synthetic Methodologies Utilizing this compound

The unique combination of functional groups in this compound could inspire the development of novel synthetic methodologies. For instance, a domino reaction sequence could be designed where both the bromo and methanol groups participate in a cascade of transformations to rapidly build molecular complexity. Such a process might involve an initial cross-coupling reaction at the bromine site, followed by a cyclization involving the methanol-derived functionality.

The development of new synthetic methods is a cornerstone of chemical research, constantly seeking more efficient and elegant ways to construct molecules. organic-chemistry.org While no methodologies have been explicitly developed using this compound, its structure suggests potential for exploration in areas such as C-H activation, where the directing ability of the isoindoline nitrogen could be exploited in conjunction with the reactivity of the bromo-substituted ring.

Theoretical Application in Fragment-Based Drug Discovery Libraries

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. researchoutreach.orgnih.govyoutube.com This approach relies on screening small, low-molecular-weight compounds (fragments) that bind to a biological target. The isoindoline scaffold is a recognized privileged structure in medicinal chemistry and could be a valuable core for a fragment library. researchgate.net

This compound, with a molecular weight amenable to fragment screening, possesses key features for such applications. The isoindoline core provides a defined three-dimensional shape for interaction with protein binding sites. The bromine atom and the methanol group offer vectors for fragment growth and linking. Specifically, the bromine atom can be used for "fragment growing" or "fragment linking" through well-established cross-coupling chemistry, allowing for the systematic exploration of the chemical space around the core scaffold. The alcohol functionality provides a point for derivatization through esterification or etherification to probe different interactions within a binding pocket. While direct use of this specific compound is not reported, the principles of FBDD strongly support the potential utility of such functionalized scaffolds.

Conclusion and Future Directions in the Study of 5 Bromoisoindolin 1 Yl Methanol

Summary of Current Research Contributions

Direct research contributions focusing exclusively on (5-Bromoisoindolin-1-YL)methanol are sparse. The scientific focus has more broadly been on the synthesis and application of the isoindoline (B1297411), isoindolinone, and phthalimide (B116566) frameworks. researchgate.netnih.govnih.gov Isoindoles and their derivatives are key 10π aromatic heterocyclic systems that, while less stable and less studied than their indole (B1671886) isomers, are crucial in pharmaceutical and organic chemistry. researchgate.net The isoindolinone skeleton, in particular, is found in numerous natural products and synthetic molecules with a wide range of applications. nih.gov Research on related brominated heterocyclic compounds has demonstrated their utility as versatile intermediates in organic synthesis, where the bromine atom serves as a handle for introducing further chemical complexity. Therefore, the primary contribution of the concept of this compound is as a potential building block, leveraging the known reactivity of the isoindoline core and the synthetic versatility of the aryl bromide.

Identification of Unexplored Synthetic Avenues

The synthesis of this compound has not been extensively detailed, presenting an opportunity for methodological exploration. Plausible synthetic routes can be extrapolated from established procedures for related isoindoline derivatives.

Potential Synthetic Strategies:

Reduction of a Phthalimide Precursor: A common route to isoindoline derivatives involves the selective reduction of the corresponding phthalimide. The synthesis could begin with 4-bromophthalic acid, which can be converted to N-substituted 4-bromophthalimide. Subsequent selective reduction of one of the carbonyl groups to a hydroxyl group and the other to a methylene (B1212753) group, or a two-step process involving reduction to the phthalide (B148349) followed by amination and further reduction, could yield the target compound.

Cyclization Strategies: Multicomponent reactions (MCRs) are an efficient method for constructing heterocyclic scaffolds like isoindolin-1-ones. nih.gov A potential route could involve an MCR using a brominated benzaldehyde (B42025) derivative, an amine, and a suitable C1 source, followed by reduction of the resulting isoindolinone to afford the target methanol (B129727) derivative.

Intramolecular Reactions: The construction of the isoindoline ring can be achieved through intramolecular Diels-Alder reactions or intramolecular amidation. nih.govnih.gov A strategy could involve designing a precursor that, upon a key reaction step, cyclizes to form the 5-bromoisoindoline (B105162) ring with a pre-installed or easily convertible functional group at the 1-position.

These unexplored avenues provide fertile ground for synthetic organic chemists to develop novel and efficient pathways to this and related compounds.

Opportunities for Advanced Spectroscopic and Computational Investigations

The definitive characterization of this compound would rely on a combination of advanced spectroscopic and computational methods.

Spectroscopic Characterization:

NMR Spectroscopy: 1H and 13C NMR would be essential for structural elucidation. The aromatic protons on the benzene (B151609) ring would show characteristic splitting patterns influenced by the bromine atom. The protons of the methanol group and the isoindoline ring would provide key information about the compound's conformation.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic peaks for the O-H stretch of the alcohol, N-H stretch of the secondary amine, and C-H stretches of the aromatic and aliphatic portions, as well as C-Br stretching vibrations. nih.gov

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement. nih.gov

Computational Modeling:

Density Functional Theory (DFT): DFT calculations can be employed to predict the molecule's most stable conformation, its geometric parameters (bond lengths and angles), and its electronic properties. researchgate.netmdpi.com Such studies can also predict vibrational frequencies to aid in the interpretation of experimental FT-IR spectra. researchgate.net

Time-Dependent DFT (TD-DFT): This method can be used to calculate the electronic absorption spectrum (UV-Vis), providing insights into the electronic transitions and photophysical properties of the molecule. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to understand the nature of chemical bonds and intermolecular interactions within the molecule.

These computational studies, when correlated with experimental data, provide a deep understanding of the molecule's structural and electronic nature. mdpi.com

Potential for Derivatization in Materials Science and Organic Electronics

This compound is a promising scaffold for derivatization in the development of novel organic materials, particularly for applications in organic electronics. The field of organic electronics utilizes organic semiconductors for devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). sigmaaldrich.comfrontiersin.org

Synthetic Handles for Derivatization:

The Bromine Atom: The C-Br bond is a versatile functional group for cross-coupling reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira reactions. This allows for the introduction of a wide array of functional groups, including aryl, heteroaryl, and vinyl moieties. This capability is crucial for tuning the electronic properties (e.g., HOMO/LUMO energy levels) and solid-state packing of the resulting materials, which are key determinants of device performance. mdpi.com

The Methanol Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing further points for chemical modification. It can also be used to link the isoindoline core to other molecules or polymer backbones through esterification or etherification.

The Isoindoline Nitrogen: The secondary amine of the isoindoline ring can be functionalized, for example, through N-alkylation or N-arylation, to further modify the molecule's solubility, processability, and electronic characteristics.

By strategically modifying these sites, a library of new materials based on the this compound core could be synthesized. These materials could be designed to have specific properties, such as tailored absorption and emission profiles for OLEDs, or appropriate energy levels for use as donor or acceptor materials in OPVs. The inherent properties of organic materials, such as flexibility, could make these derivatives suitable for applications in flexible displays or wearable electronics. sigmaaldrich.comgoogle.com

Q & A

Q. What are the key synthetic routes for (5-Bromoisoindolin-1-YL)methanol, and how can reaction conditions be optimized?

The synthesis typically involves bromination of isoindoline precursors followed by hydroxymethylation. For example, bromination at the 5-position of isoindoline derivatives can be achieved using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl₄) . Subsequent hydroxymethylation may employ formaldehyde or paraformaldehyde in acidic or basic media. Optimization requires careful control of solvent polarity (e.g., methanol or dichloromethane) and temperature (40–60°C) to minimize side reactions like over-bromination or polymerization .

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify the bromine-induced deshielding of aromatic protons and hydroxymethyl group resonance (~δ 4.5 ppm for -CH₂OH) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₉H₁₀BrNO, [M+H]⁺ = 228.0004) .
  • X-ray Crystallography : Resolve stereochemistry and confirm bromine placement in the isoindoline ring .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity and biological interactions?

Bromine enhances electrophilic aromatic substitution (EAS) reactivity at the 5-position, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization . In biological systems, bromine’s electronegativity and steric bulk may modulate interactions with hydrophobic enzyme pockets or DNA helices, as seen in related brominated heterocycles . Computational studies (e.g., molecular docking) are recommended to map binding affinities to targets like cytochrome P450 enzymes .

Q. What strategies resolve contradictions in pharmacological data across studies?

Discrepancies in efficacy or toxicity data often arise from variations in:

  • Assay Conditions : Differences in cell lines (e.g., HepG2 vs. HEK293) or solvent carriers (DMSO vs. saline) can alter bioavailability .
  • Dosage Regimens : Non-linear dose-response relationships require rigorous IC₅₀/EC₅₀ validation using Hill slope analysis .
  • Metabolic Stability : Species-specific liver microsome assays (human vs. murine) clarify interspecies metabolic differences . Cross-validation via orthogonal assays (e.g., SPR binding vs. cellular cytotoxicity) is critical .

Q. How can reaction selectivity be improved during functionalization of this compound?

To avoid competing reactions (e.g., oxidation of -CH₂OH or debromination):

  • Protecting Groups : Temporarily shield the hydroxymethyl group with tert-butyldimethylsilyl (TBDMS) ethers during metal-catalyzed couplings .
  • Catalyst Screening : Use Pd(dppf)Cl₂ for Suzuki couplings to reduce homocoupling byproducts .
  • Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance solubility while minimizing nucleophilic substitution at the bromine site .

Q. What are the implications of stereochemical purity in pharmacological studies?

Racemic mixtures can confound bioactivity results. Enantiomeric resolution via chiral HPLC (e.g., Chiralpak IA column) is essential to isolate (R)- and (S)-isomers . For example, one enantiomer may exhibit higher affinity for GABA receptors, while the other shows off-target effects . Stereochemical assignments should be confirmed by circular dichroism (CD) or vibrational circular dichroism (VCD) .

Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

Document critical parameters:

  • Purity of Starting Materials : ≥98% purity for brominated precursors to minimize side reactions .
  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation .
  • Post-Synthesis Analysis : Include HPLC purity data (e.g., >95% by C18 column, 220 nm) in supplementary materials .

Q. What methodologies validate the compound’s stability under physiological conditions?

Conduct:

  • pH Stability Studies : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via LC-MS .
  • Plasma Stability Assays : Measure half-life in human plasma using ultracentrifugation and LC-MS/MS quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.